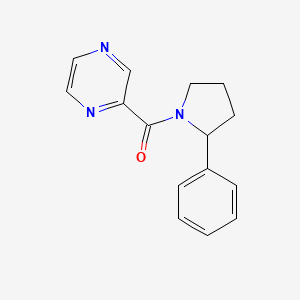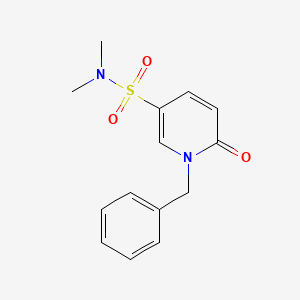
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPM belongs to the class of pyrazine-containing compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer effects.
Wirkmechanismus
The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer development. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer development. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone also inhibits the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. In addition to its anti-inflammatory and anti-tumor effects, (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been shown to have antioxidant properties by reducing oxidative stress in cells. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has also been found to have neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit a range of biological activities that make it a useful tool for studying inflammation, cancer, and other diseases. However, there are also limitations to the use of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone research. One area of interest is the development of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, which could lead to the development of more specific and effective therapies. Additionally, further research is needed to determine the safety and efficacy of (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone in animal models and humans.
Synthesemethoden
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone can be synthesized through a multi-step reaction process involving the condensation of 2-aminopyrazine with 2-bromoacetophenone, followed by a cyclization reaction with sodium hydride and acetic acid. The resulting product is then purified through column chromatography to obtain pure (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone.
Wissenschaftliche Forschungsanwendungen
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. (2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone has also been shown to have anti-tumor and anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
(2-phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-11-16-8-9-17-13)18-10-4-7-14(18)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNUJWYSAPCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC=CN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrrolidin-1-yl)-pyrazin-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7463105.png)
![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)

![13-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B7463124.png)
![2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole](/img/structure/B7463141.png)

![3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)


![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)
![[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7463195.png)